6-Methoxy-4-(trifluoromethyl)nicotinamide
Overview
Description
6-Methoxy-4-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C8H7F3N2O2 and a molecular weight of 220.15 g/mol . It is a derivative of nicotinamide, characterized by the presence of a methoxy group at the 6-position and a trifluoromethyl group at the 4-position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-4-(trifluoromethyl)nicotinamide typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-4-(trifluoromethyl)pyridine.
Amidation Reaction: The pyridine derivative undergoes an amidation reaction with ammonia or an amine source to form the nicotinamide derivative.
Reaction Conditions: The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-4-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of 6-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid.
Reduction: Formation of 6-methoxy-4-(trifluoromethyl)pyridine-3-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Methoxy-4-(trifluoromethyl)nicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-Methoxy-4-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes such as nicotinamide adenine dinucleotide (NAD)-dependent deacetylases.
Pathways Involved: It can influence pathways related to cellular metabolism, inflammation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid
- 6-Methoxy-4-(trifluoromethyl)pyridine-3-amine
- 4-Methoxy-3-(trifluoromethyl)benzaldehyde
- 4-Methyl-3-(trifluoromethyl)benzylamine
- 2-Methoxy-4-(trifluoromethoxy)benzaldehyde
Uniqueness
6-Methoxy-4-(trifluoromethyl)nicotinamide is unique due to the combination of its methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications .
Properties
IUPAC Name |
6-methoxy-4-(trifluoromethyl)pyridine-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c1-15-6-2-5(8(9,10)11)4(3-13-6)7(12)14/h2-3H,1H3,(H2,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFLNKWOUCVJBOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)C(F)(F)F)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379518 | |
Record name | 6-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
175204-87-2 | |
Record name | 6-Methoxy-4-(trifluoromethyl)pyridine-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379518 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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